molecular formula C20H24N2O6S B3452473 ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate

ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate

Cat. No.: B3452473
M. Wt: 420.5 g/mol
InChI Key: VWHKPDDTGBINFC-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate is a complex organic compound with a molecular formula of C26H28N2O6S. This compound is characterized by its unique structure, which includes an ethoxy group, a methylsulfonyl group, and a benzoate ester. It is primarily used in various chemical and pharmaceutical applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-ethoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-ethoxy-N-methylsulfonylaniline.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-(4-ethoxy-N-methylsulfonylanilino)acetyl chloride.

    Coupling Reaction: Finally, the acetyl chloride is reacted with ethyl 2-aminobenzoate in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate can be compared with similar compounds such as:

    Ethyl 2-[[2-(4-ethoxyphenyl)sulfonyl]amino]benzoate: Lacks the methylsulfonyl group, leading to different chemical properties.

    Ethyl 2-[[2-(4-methylphenyl)sulfonyl]amino]benzoate: Contains a methyl group instead of an ethoxy group, affecting its reactivity.

    Ethyl 2-[[2-(4-ethoxyphenyl)amino]acetyl]amino]benzoate: Does not have the sulfonyl group, resulting in different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-4-27-16-12-10-15(11-13-16)22(29(3,25)26)14-19(23)21-18-9-7-6-8-17(18)20(24)28-5-2/h6-13H,4-5,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKPDDTGBINFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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